4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide
CAS No.: 1250139-60-6
Cat. No.: VC2946434
Molecular Formula: C8H10BrNO3S
Molecular Weight: 280.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1250139-60-6 |
---|---|
Molecular Formula | C8H10BrNO3S |
Molecular Weight | 280.14 g/mol |
IUPAC Name | 4-bromo-N-methoxy-N-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C8H10BrNO3S/c1-10(13-2)14(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
Standard InChI Key | LBEJPWZHDYWEFI-UHFFFAOYSA-N |
SMILES | CN(OC)S(=O)(=O)C1=CC=C(C=C1)Br |
Canonical SMILES | CN(OC)S(=O)(=O)C1=CC=C(C=C1)Br |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
4-Bromo-N-methoxy-N-methylbenzene-1-sulfonamide features a benzene ring substituted at the para position with a bromine atom and a sulfonamide group. The sulfonamide nitrogen is further modified with methoxy (-OCH₃) and methyl (-CH₃) groups, yielding the systematic IUPAC name 4-bromo-N-methoxy-N-methylbenzenesulfonamide.
Key Structural Data:
The sulfonamide group (-SO₂N(CH₃)OCH₃) introduces steric and electronic effects that influence reactivity, while the bromine atom serves as a handle for further functionalization via cross-coupling reactions .
Synthesis and Production Methods
Laboratory-Scale Synthesis
A validated synthetic route involves 4-bromobenzenesulfonyl chloride as the starting material. Reaction with N-methoxy-N-methylamine under basic conditions yields the target compound:
Optimal conditions include anhydrous tetrahydrofuran (THF) as the solvent and triethylamine as a base to neutralize HCl byproducts .
Industrial Production
Industrial-scale synthesis employs continuous-flow reactors to enhance yield (reported >85%) and purity (>98%). Key parameters include:
-
Temperature: 0–5°C to minimize side reactions
-
Catalyst: None required for sulfonamide formation
-
Workup: Aqueous extraction followed by recrystallization from ethanol/water .
Chemical Reactivity and Reaction Mechanisms
Palladium-Catalyzed Cross-Coupling
The bromine atom participates in Suzuki-Miyaura coupling with aryl boronic acids. For example, reaction with methyl acrylate under Pd(OAc)₂ catalysis produces styrenic derivatives:
Yields range from 46% to 75% depending on substituent electronic effects .
Nucleophilic Substitution
The sulfonamide’s methoxy group undergoes SN2 displacement with alkyl halides. For instance, treatment with benzyl bromide forms N-benzyl derivatives, though competing elimination pathways limit utility .
Applications in Scientific Research
Organic Synthesis
The compound serves as a precursor for:
-
Biaryl sulfonamides: Via Suzuki coupling for drug discovery scaffolds .
-
Polymer additives: Sulfonamide groups enhance thermal stability in polyesters .
Biological Studies
While direct biological data is limited, structural analogs demonstrate:
-
Enzyme inhibition: Sulfonamides inhibit carbonic anhydrase and dihydropteroate synthase.
-
Antiviral activity: Brominated sulfonamides show promise against hepatitis B virus (HBV) in preliminary assays .
Comparative Analysis with Related Sulfonamides
Compound | Structural Features | Reactivity Profile | Biological Activity |
---|---|---|---|
4-Bromo-N-methylbenzylamine | Lacks sulfonamide group | Limited cross-coupling | Moderate enzyme inhibition |
4-Bromobenzenesulfonyl chloride | Reactive intermediate | High electrophilicity | Not biologically active |
N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide | Nitro group enhances solubility | Anti-inflammatory effects | iNOS inhibition |
The methoxy group in 4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide uniquely balances steric bulk and electronic donation, enabling selective reactivity unmatched in simpler analogs .
Future Perspectives and Research Directions
-
Catalytic Asymmetric Synthesis: Developing chiral variants for enantioselective catalysis.
-
Antiviral Drug Development: Optimizing HBV inhibition through structure-activity relationship (SAR) studies.
-
Polymer Science: Incorporating sulfonamide motifs into high-performance materials for ion-exchange membranes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume